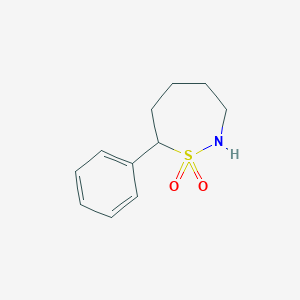
(S)-2-(4-Tert-butylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-(tert-butyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 4-(tert-butyl)benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between (S)-pyrrolidine and 4-(tert-butyl)benzaldehyde to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the condensation and reduction steps, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-Methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of a tert-butyl group.
(S)-2-(4-Ethylphenyl)pyrrolidine: Similar structure but with an ethyl group instead of a tert-butyl group.
(S)-2-(4-Isopropylphenyl)pyrrolidine: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and electronic effects play a crucial role .
Propiedades
Número CAS |
1228547-77-0 |
|---|---|
Fórmula molecular |
C14H21N |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
(2S)-2-(4-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3/t13-/m0/s1 |
Clave InChI |
JFBLTILAHRPXNP-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCCN2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)



![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)

![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)
